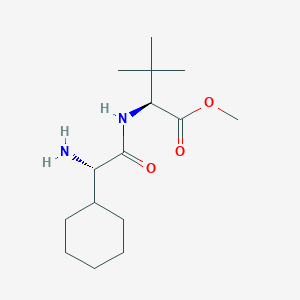
(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate is a chiral compound with potential applications in various scientific fields. Its unique structure, featuring a cyclohexyl group and a dimethylbutanoate moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting (S)-2-amino-2-cyclohexylacetic acid with (S)-3,3-dimethylbutanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide functionalities, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Applications De Recherche Scientifique
(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-methyl 2-(®-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate: The enantiomer of the compound, with similar but distinct biological activities.
Cyclohexylamine derivatives: Compounds with a cyclohexylamine moiety, used in various chemical and pharmaceutical applications.
Dimethylbutanoate esters: Esters of dimethylbutanoic acid, with applications in organic synthesis and materials science.
Uniqueness
(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Propriétés
Formule moléculaire |
C15H28N2O3 |
|---|---|
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2-amino-2-cyclohexylacetyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)12(14(19)20-4)17-13(18)11(16)10-8-6-5-7-9-10/h10-12H,5-9,16H2,1-4H3,(H,17,18)/t11-,12+/m0/s1 |
Clé InChI |
WXKRLAHAHZMIHW-NWDGAFQWSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)[C@H](C1CCCCC1)N |
SMILES canonique |
CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




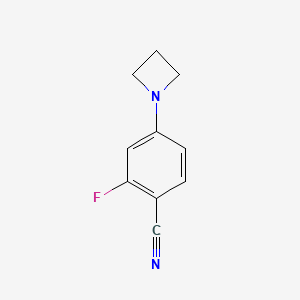
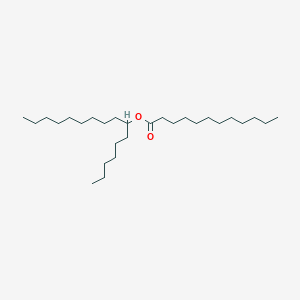
![5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B14242907.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)
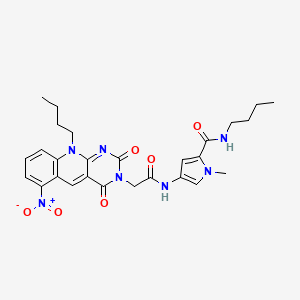
![Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-](/img/structure/B14242912.png)
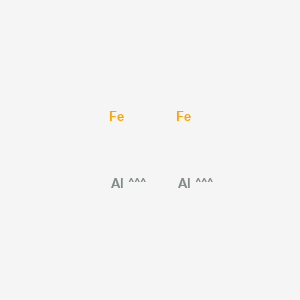
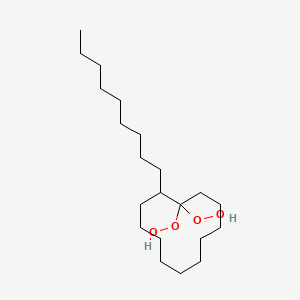
![Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-](/img/structure/B14242920.png)
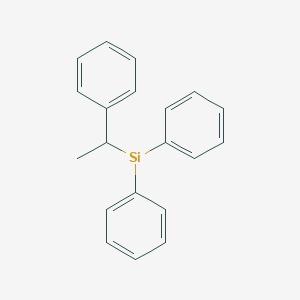
![[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate](/img/structure/B14242934.png)

